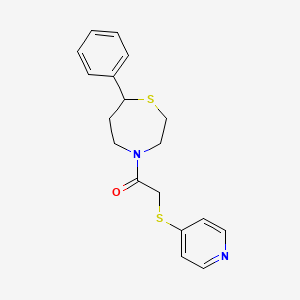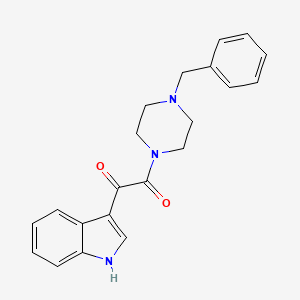
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Anticancer Activity Analysis
The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives involves the acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride. This process has been confirmed through various analytical techniques such as 1H NMR, IR, mass spectra, and elemental analysis. The resulting compounds have been tested for their anticancer properties, revealing moderate-to-potent antiproliferative activities against several cancer cell lines, including Hela, A-549, and ECA-109 .
Molecular Structure Analysis
The molecular structure of these derivatives is characterized by the presence of a 1H-indol-3-yl group and a diarylmethylpiperazine moiety. The structural confirmation was achieved using 1H NMR, IR, mass spectra, and elemental analysis, ensuring the correct synthesis of the targeted compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are primarily focused on the acylation step. This step is crucial for the formation of the ethane-1,2-dione scaffold that is central to the compound's structure. The reactivity of the 1-diarylmethylpiperazine and the 2-oxoacetyl chloride is a key aspect of this synthesis .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives are not detailed in the provided data, the general properties can be inferred from the molecular structure. The presence of the indole and piperazine rings suggests potential for varied chemical reactivity and interactions with biological targets, as evidenced by the anticancer activity tests .
Biological Evaluation and Case Studies
The biological evaluation of these compounds has shown significant results in terms of anticancer activity. The studies conducted on cancer cell lines provide a case study of the potential therapeutic applications of these derivatives. The moderate-to-potent antiproliferative activities observed suggest that these compounds could be further developed and studied as anticancer agents .
Applications De Recherche Scientifique
Anticancer Activity
1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives have demonstrated promising anticancer properties. A study by Jiang, Xu, and Wu (2016) synthesized several derivatives of this compound and found them to have moderate to potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109 (Jiang, Xu, & Wu, 2016).
HIV-1 Inhibition
These compounds have also shown potential as inhibitors of HIV-1 attachment. In research led by Wang et al. (2009), derivatives of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione were explored for their ability to inhibit the HIV-1 virus. This study identified compounds that advanced to clinical studies due to their antiviral activity (Wang et al., 2009).
Antibacterial Properties
Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the antibacterial activity of benzyl piperazine derivatives, including 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione. They found these compounds to exhibit significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Interaction with NMDA Receptors
A study by Gitto et al. (2011) explored the interaction of similar compounds with N-methyl-D-aspartate (NMDA) receptors, a crucial target in neurological disorders. Their research indicated that these compounds have a high binding affinity, highlighting their potential use in neuropharmacology (Gitto et al., 2011).
Anticonvulsant Effects
In the realm of neurology, specifically in anticonvulsant therapy, Obniska, Kamiński, and Tatarczyńska (2006) found that N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives, closely related to our compound of interest, displayed notable anticonvulsant activity in experimental models (Obniska, Kamiński, & Tatarczyńska, 2006).
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(18-14-22-19-9-5-4-8-17(18)19)21(26)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,14,22H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDRZUNNYNNDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2553363.png)
![7-(2,5-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2553364.png)
![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)


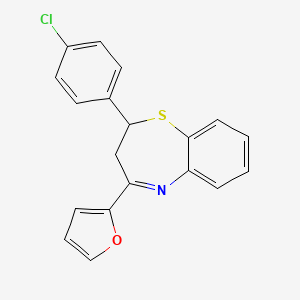
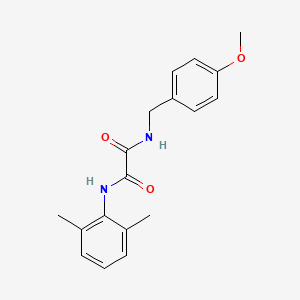

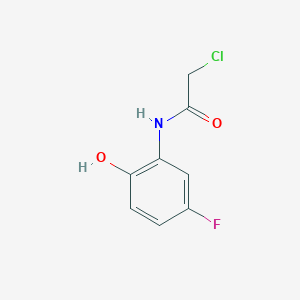
![7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2553375.png)
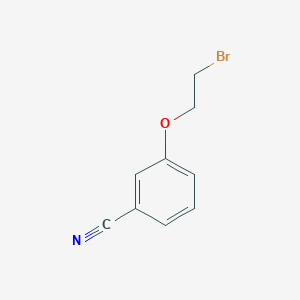
![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)
![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)
